REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][CH:3]=1.C([O-])(=O)C1C=CC(C([O-])=O)=CC=1.[NH4+:25].[NH4+:26]>[Ti].O>[C:1](#[N:26])[C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:25])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
0.88 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)O)C=C1)(=O)O
|
Name
|
diammonium terephthalate
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ti]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
280 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 280° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture is heated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |